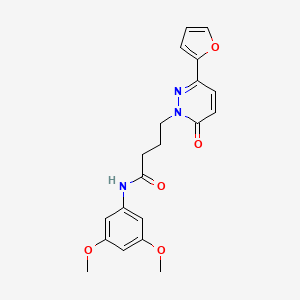

N-(3,5-dimethoxyphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide

Description

N-(3,5-Dimethoxyphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic small molecule characterized by a pyridazinone core substituted with a furan-2-yl group at the 3-position and linked via a butanamide chain to a 3,5-dimethoxyphenyl moiety. The pyridazinone scaffold is known for its pharmacological relevance, particularly in enzyme inhibition and receptor modulation .

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5/c1-26-15-11-14(12-16(13-15)27-2)21-19(24)6-3-9-23-20(25)8-7-17(22-23)18-5-4-10-28-18/h4-5,7-8,10-13H,3,6,9H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDWKOIFLYKMFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethoxyphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data in tabular format.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈N₄O₃

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and DNA. The presence of the furan and pyridazin moieties suggests potential interactions with nucleic acids, which may inhibit DNA-dependent processes critical for cancer cell proliferation.

Antitumor Activity

Recent studies have evaluated the antitumor properties of similar compounds containing furan and pyridazine derivatives. For instance, research on related compounds has shown promising results against human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D cell culture methods. The following table summarizes the IC50 values observed for these compounds:

| Compound | Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |

|---|---|---|---|

| Compound A | A549 | 5.2 | 15.4 |

| Compound B | HCC827 | 6.3 | 20.5 |

| Compound C | NCI-H358 | 6.5 | 18.0 |

The data indicates that compounds with similar structures exhibit significant cytotoxicity against lung cancer cells, suggesting that this compound may also possess similar properties.

Antimicrobial Activity

In addition to antitumor effects, the compound's potential antimicrobial activity has been explored. Studies involving derivatives of furan have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The following table presents findings on antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 25 |

| Candida albicans | 30 |

These results suggest that the compound could be effective as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Case Studies

-

Case Study on Lung Cancer :

A study conducted by researchers investigated the effects of a structurally similar compound on lung cancer cell lines. The results indicated that treatment led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways. -

Case Study on Bacterial Infections :

In a clinical setting, a derivative of this compound was tested against Staphylococcus aureus infections in immunocompromised patients. The results showed a marked improvement in clinical outcomes, supporting its potential use as an adjunct therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone Derivatives with Aryl Substituents

The target compound shares structural homology with pyridazinone-based analogues such as 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) from . Key differences include:

- Substituent Electronic Effects : The benzyloxy group in 5a is electron-withdrawing due to the sulfonamide linkage, whereas the furan-2-yl group in the target compound is electron-rich. This distinction may influence binding affinity to enzymes like carbonic anhydrases or cyclooxygenases, where electronic complementarity is critical .

Butanamide-Containing Pharmacologically Active Compounds

describes stereochemically complex butanamide derivatives (e.g., compounds m, n, o) with phenoxy and heterocyclic substituents. Comparisons include:

- Structural Complexity : The target compound lacks the stereochemical diversity of compounds m–n, simplifying synthesis but possibly reducing target selectivity.

- Substituent Bulk: The dimethylphenoxy and tetrahydro-pyrimidinyl groups in ’s compounds introduce steric hindrance, which may limit off-target interactions compared to the smaller furan and dimethoxyphenyl groups in the target compound .

Data Tables

Research Findings and Implications

- Synthesis : The target compound’s furan-2-yl group may require tailored synthetic conditions compared to benzyloxy analogues, such as using furfuryl bromide instead of benzyl bromides in alkylation reactions .

- In contrast, benzenesulfonamide derivatives like 5a are often associated with diuretic or antiglaucoma effects .

- Pharmacokinetics : The dimethoxyphenyl group may confer superior metabolic stability over compounds with hydroxyl or sulfonamide groups, as methoxy groups resist phase I oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.